![molecular formula C9H6ClF4NO B2890638 2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide CAS No. 2514758-07-5](/img/structure/B2890638.png)
2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Photoreactions and Potential Applications
- Photoreactions of Flutamide: A study on flutamide, which shares a similar structural motif, showed different photoreactions in various solvents, indicating potential applications in studying drug stability under UV light exposure. The study suggests implications for designing more stable drug formulations by understanding the photoreaction pathways (Watanabe, Fukuyoshi, & Oda, 2015).
Antimicrobial Properties
- Antimicrobial Agents: Derivatives of "2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide" have been synthesized and evaluated for their antimicrobial properties. The presence of fluorine atoms significantly enhanced their antibacterial and antifungal potency, highlighting their potential in developing new antimicrobial agents (Parikh & Joshi, 2014).
Material Science Applications
- Organosoluble Polymers: Research into novel arylene ether polymers utilizing trifluoromethyl-activated monomers, akin to the structure of interest, has revealed materials with high glass-transition temperatures and excellent solubility in various organic solvents. These polymers show promise for use in high-performance plastics and optical materials due to their outstanding thermal stability and transparency (Huang et al., 2007).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities . The specific target organs for this compound are the respiratory system .
Mode of Action
It’s known that the trifluoromethyl group can significantly impact the chemical reactivity and biological activity of a compound .
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities , suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of a trifluoromethyl group in a compound can significantly affect its pharmacokinetic properties .
Result of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[3-Chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide. For instance, the compound is considered hazardous and can cause skin and eye irritation, respiratory sensitization, and specific target organ toxicity . Therefore, the environment in which the compound is used or stored can significantly impact its action and stability.
Eigenschaften
IUPAC Name |
2-[3-chloro-2-fluoro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQJHODXTWEJLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)N)F)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
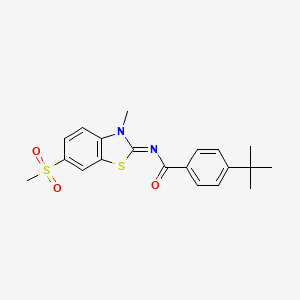

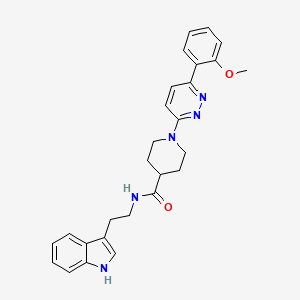
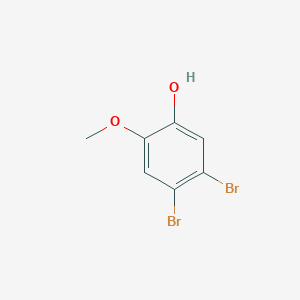
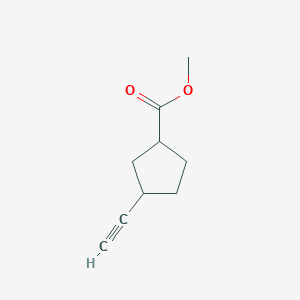
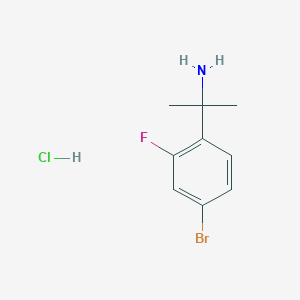

![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890565.png)

![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2890567.png)
![N-(2-fluorophenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2890568.png)
![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)

![S-[(2Z)-2-(4-chlorophenyl)sulfonylimino-2-(naphthalen-1-ylamino)ethyl] carbamothioate](/img/structure/B2890578.png)
